molecular formula C15H20N2O3 B1437653 Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate CAS No. 1039329-88-8

Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate

Cat. No.: B1437653
CAS No.: 1039329-88-8
M. Wt: 276.33 g/mol
InChI Key: NDSBPCSUNHWJOM-UHFFFAOYSA-N
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Description

Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate: is a chemical compound with the molecular formula C15H20N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions: : The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminobenzoyl chloride with ethyl piperidine-4-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: : On an industrial scale, the synthesis of Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate may involve continuous flow chemistry to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide and chromium(VI) oxide. Reduction reactions may involve lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It can also serve as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: : In biological research, Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate is utilized in the study of enzyme inhibitors and receptor binding assays. It helps in understanding the interactions between small molecules and biological targets.

Medicine: . It can be used as a precursor for the synthesis of therapeutic agents targeting various diseases.

Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: : Some compounds similar to Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate include Ethyl 4-aminobenzoate and 4-aminobenzoyl chloride .

Uniqueness: . Unlike Ethyl 4-aminobenzoate, which is primarily used as a local anesthetic, this compound has broader applications in scientific research and industry.

Properties

IUPAC Name

ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)12-7-9-17(10-8-12)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSBPCSUNHWJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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